molecular formula C19H19N3O B8717353 N2-[4-(benzyloxy)phenyl]-4-methylpyridine-2,3-diamine

N2-[4-(benzyloxy)phenyl]-4-methylpyridine-2,3-diamine

Cat. No.: B8717353
M. Wt: 305.4 g/mol
InChI Key: VIXQZLKBJVOZMZ-UHFFFAOYSA-N
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Description

N2-[4-(benzyloxy)phenyl]-4-methylpyridine-2,3-diamine is a useful research compound. Its molecular formula is C19H19N3O and its molecular weight is 305.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

4-methyl-2-N-(4-phenylmethoxyphenyl)pyridine-2,3-diamine

InChI

InChI=1S/C19H19N3O/c1-14-11-12-21-19(18(14)20)22-16-7-9-17(10-8-16)23-13-15-5-3-2-4-6-15/h2-12H,13,20H2,1H3,(H,21,22)

InChI Key

VIXQZLKBJVOZMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)NC2=CC=C(C=C2)OCC3=CC=CC=C3)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of zinc (40.2 g), THF (50 ml) and acetic acid (100 ml) was added slowly a solution of N-[4-(benzyloxy)phenyl]-4-methyl-3-nitropyridin-2-amine (13.75 g) in THF (150 ml), and the obtained mixture was stirred at room temperature for 30 min. The reaction mixture was filtered, and the filtrate was concentrated under reduced pressure. The residue was diluted with ethyl acetate, washed with 1 M aqueous sodium hydroxide solution and saturated brine, dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by basic silica gel column chromatography (hexane/ethyl acetate) and recrystallized from hexane/ethyl acetate to give the title compound (8.77 g).
Name
N-[4-(benzyloxy)phenyl]-4-methyl-3-nitropyridin-2-amine
Quantity
13.75 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
40.2 g
Type
catalyst
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of N-[4-(benzyloxy)phenyl]-4-methyl-3-nitropyridin-2-amine (154.5 g) in THF (1300 mL), acetic acid (260 mL) and water (13 mL) was slowly added zinc powder (300 g) over 35 min. After zinc was added, the mixture was stirred at room temperature for 1 h. The reaction mixture was filtered through celite, and insoluble materials were washed with THF (3 L). The filtrate was combined and concentrated. To the residue were added EtOAc (1.2 L) and 2.5 N NaOH (1.2 L) under ice cooling, and then the mixture was stirred at room temperature for 30 min. The mixture was filtered through celite, and insoluble materials were washed with EtOAc (3 L). The organic layer was separated, washed with water (300 mL) and brine (300 mL×2), dried over MgSO4 and concentrated to give a crude N2-[4-(benzyloxy)phenyl]-4-methylpyridine-2,3-diamine (137 g) as black oil. This product was subjected to the next reaction without further purification.
Name
N-[4-(benzyloxy)phenyl]-4-methyl-3-nitropyridin-2-amine
Quantity
154.5 g
Type
reactant
Reaction Step One
Name
Quantity
1300 mL
Type
solvent
Reaction Step Two
Quantity
260 mL
Type
solvent
Reaction Step Three
Name
Quantity
13 mL
Type
solvent
Reaction Step Four
Name
Quantity
300 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

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